molecular formula C17H16N2O B2501456 3-((4-(Isopropyl)phenyl)imino)indolin-2-one CAS No. 390379-39-2

3-((4-(Isopropyl)phenyl)imino)indolin-2-one

Cat. No.: B2501456
CAS No.: 390379-39-2
M. Wt: 264.328
InChI Key: SJPVYBSKIVTTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-(Isopropyl)phenyl)imino)indolin-2-one is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Isopropyl)phenyl)imino)indolin-2-one typically involves the condensation of 4-(isopropyl)aniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the indolin-2-one structure. Common reagents used in this synthesis include methanesulfonic acid or hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Isopropyl)phenyl)imino)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-indolin-2-one derivatives.

    Substitution: Halogenated or nitrated indolin-2-one derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Isopropyl)phenyl)imino)indolin-2-one stands out due to its unique structural features, such as the isopropyl group and the imino linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11(2)12-7-9-13(10-8-12)18-16-14-5-3-4-6-15(14)19-17(16)20/h3-11H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVYBSKIVTTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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